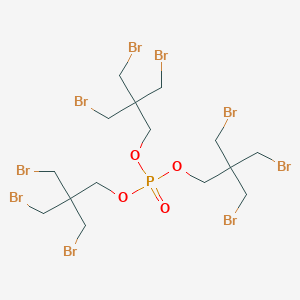

Tris(tribromoneopentyl)phosphate

Descripción general

Descripción

Tris(tribromoneopentyl)phosphate is a brominated flame retardant that has been widely used in various consumer products to inhibit or resist the spread of fire. It is known for its application in textiles and other materials. However, concerns have been raised regarding its safety due to its mutagenic and carcinogenic properties, as well as its potential to cause sterility in animals .

Synthesis Analysis

The synthesis of related compounds, such as tris(8-dimethylaminonaphthyl)phosphane, involves the reaction of N,N-dimethyl-1-naphthylamine with butyllithium followed by treatment with phosphorus trichloride . While this does not directly describe the synthesis of this compound, it provides insight into the general methods used to synthesize organophosphorus compounds.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of a related compound, tris(8-dimethylaminonaphthyl)phosphane, has been reported as a seven-coordinate phosphorus compound, which suggests that the phosphorus atom can form complex structures with various ligands .

Chemical Reactions Analysis

This compound undergoes metabolic activation to form reactive intermediates. Oxidation at specific carbon atoms of the propyl groups yields mutagenic metabolites such as 2-bromoacrolein, which can bind to DNA and proteins . The metabolic pathways involve oxidation and hydrolysis, leading to the formation of various metabolites, some of which retain the phosphate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, its metabolites have been shown to cause nephrotoxicity in rats, suggesting that the parent compound and its metabolites have significant biological activity . The degradation of related compounds like tris(1-chloro-2-propyl) phosphate in water treatment processes indicates that this compound may also be subject to degradation under certain conditions, leading to the formation of byproducts such as chloride and phosphate ions .

Case Studies

Several case studies highlight the risks associated with exposure to this compound and its related compounds. Children wearing sleepwear treated with tris-BP absorbed the compound, and its mutagenic metabolite was found in their urine . The compound's nephrotoxicity was demonstrated in rats, with its metabolite bis(2,3-dibromopropyl) phosphate causing more severe renal failure . Additionally, environmental and human health risks have been associated with exposure to related flame retardants, which have been found in various environmental media and human samples .

Aplicaciones Científicas De Investigación

Environmental Occurrence and Health Risks of TDCPP

Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a widely used halogen-containing organophosphorus chemical in various consumer products. It's an emerging environmental contaminant with significant levels detected in human samples such as seminal plasma, breast milk, blood plasma, placenta, and urine. TDCPP poses potential human health effects due to its acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity in animals, and cytotoxicity and endocrine-disrupting effects in humans. Comprehensive understanding of the environmental behavior and health risks of this contaminant is still developing (Wang et al., 2020).

Industrial Applications

Use in Synthetic Lubricating Oils

Neutral phosphates like trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates are effective antiwear additives in synthetic lubricating oils. Recently synthesized esters of phosphoric acid with tricyclic alcohols exhibit superior lubricity and resistance to oxidation compared to those containing ordinary aliphatic or aromatic radicals. They are used as antifriction additives for synthetic lube oils (Barabanova et al., 1976).

Biomedical Applications

β-Tricalcium Phosphate in Bone Substitution

β-Tricalcium phosphate (β-TCP) is a potent synthetic bone graft substitute, known for its osteoconductive and osteoinductive properties. It's used in full bone defects regeneration, although its clinical outcome can be unpredictable due to a lack of understanding of its physico-chemical properties. Recent research focuses on understanding β-TCP's crystallographic structure, surface chemistry, stoichiometry deviations, and their link to in vivo response (Bohner et al., 2020).

Environmental and Industrial Concerns

Organophosphorus Flame Retardants in Indoor Contamination and Human Exposure

Organophosphorus flame retardants are critical due to their ubiquitous presence indoors and the prevalence of human exposure. They have been associated with reprotoxicity, neurotoxicity, respiratory effects, and eczema risk in epidemiological studies. Given the widespread exposure and potential health concerns, there is a growing need for research and action regarding these compounds (Chupeau et al., 2020).

Tribological Properties

Tribofragmentation and Antiwear Behaviour of Phosphorus Compounds

The tribological (friction and wear) properties of organic phosphorus compounds are crucial for their application as antiwear and extreme-pressure additives. The structure of an additive significantly influences its physico-chemical and tribological properties. Understanding these properties is essential for high-temperature performance, ensuring the additive degrades only in the friction zone and not at the bulk fluid temperature (Schumacher & Zinke, 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is primarily used as an additive flame retardant , suggesting that its targets are materials susceptible to combustion, such as polypropylene (PP) and high impact polystyrene (HIPS) .

Mode of Action

Tris(tribromoneopentyl)phosphate interacts with its targets by integrating into their structure during the manufacturing process. As a flame retardant, it likely functions by releasing bromine atoms when heated, which then participate in the combustion reactions, effectively slowing or stopping the burning process .

Result of Action

The primary result of this compound’s action is the reduction or prevention of combustion in the materials it is added to. This makes the materials safer to use in a variety of applications, particularly where fire risk is a concern .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the temperature and presence of ignition sources. Additionally, its stability may be influenced by exposure to light and moisture .

Propiedades

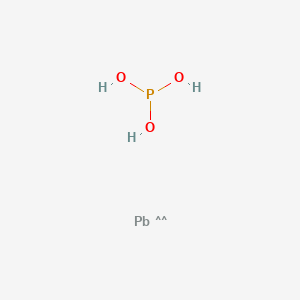

IUPAC Name |

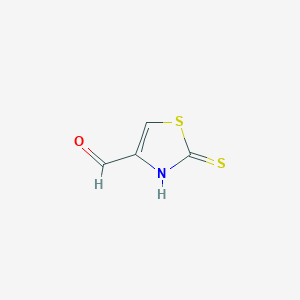

tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYQWBKCXBXPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058691 | |

| Record name | Tris(tribromoneopentyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1018.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19186-97-1 | |

| Record name | Tris(tribromoneopentyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(tribromoneopentyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(tribromoneopentyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(TRIBROMONEOPENTYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ65AV6GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Tris(tribromoneopentyl) phosphate?

A1: Tris(tribromoneopentyl) phosphate is primarily utilized as a flame retardant in various materials, including plastics and polymers. Its effectiveness stems from its ability to inhibit combustion processes. One specific application highlighted in research is its incorporation into polypropylene masterbatch compositions for manufacturing flame-retardant flexible electric wire pipes. [] This application showcases its ability to enhance the fire safety of materials used in electrical applications.

Q2: How does Tris(tribromoneopentyl) phosphate contribute to flame retardancy in materials like polypropylene?

A2: Tris(tribromoneopentyl) phosphate acts as an additive flame retardant in materials like polypropylene. While the exact mechanisms can be complex and depend on the specific material and processing conditions, it generally functions in the condensed phase during combustion. [] When exposed to heat, Tris(tribromoneopentyl) phosphate releases bromine radicals. These radicals then react with and neutralize free radicals propagating the combustion process, effectively slowing down or halting the spread of fire.

Q3: Are there any studies on the potential synergistic effects of Tris(tribromoneopentyl) phosphate with other flame retardants?

A3: Yes, research indicates potential synergistic effects when Tris(tribromoneopentyl) phosphate is combined with other flame retardants. One study examined its use alongside Ammonium polyphosphate and Resorcinol bis(diphenyl phosphate) in an epoxy resin system. [] The results revealed that using Tris(tribromoneopentyl) phosphate in conjunction with these other flame retardants led to a notable improvement in the thermal stability of the resin compared to using Tris(tribromoneopentyl) phosphate alone.

Q4: Beyond its flame-retardant properties, are there any concerns regarding the environmental impact of Tris(tribromoneopentyl) phosphate?

A4: Yes, Tris(tribromoneopentyl) phosphate is identified as a potential environmental concern. A study focusing on identifying replacement substances for traditional brominated flame retardants highlighted increasing environmental exposure trends for Tris(tribromoneopentyl) phosphate. [] This suggests a growing need to understand its fate and potential effects in various environmental compartments and underscores the importance of responsible use and disposal practices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

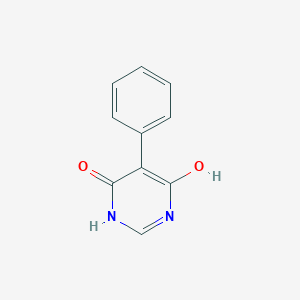

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

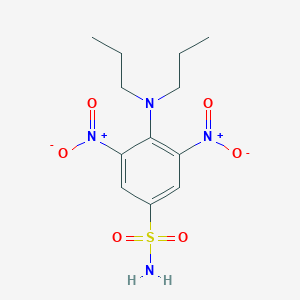

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)